molecular formula C18H16Cl2N6O3 B2634192 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396849-16-3

2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2634192
CAS No.: 1396849-16-3
M. Wt: 435.27
InChI Key: YTJSJRPCUYQDQH-UHFFFAOYSA-N
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Description

2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenoxy group, an acetamido group, and a tetrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents like phosphorus pentachloride . This acyl chloride is reacted with an amine to form the acetamido intermediate. The final step involves the cyclization of this intermediate with sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetrazole ring can also interact with various biological pathways, modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    2-(2,4-Dichlorophenoxy)acetic acid derivatives: Compounds with modifications to the acetic acid moiety, used in various applications.

Uniqueness

What sets 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide apart is the presence of the tetrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6O3/c1-25(2)18(28)17-22-24-26(23-17)13-6-4-12(5-7-13)21-16(27)10-29-15-8-3-11(19)9-14(15)20/h3-9H,10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSJRPCUYQDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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